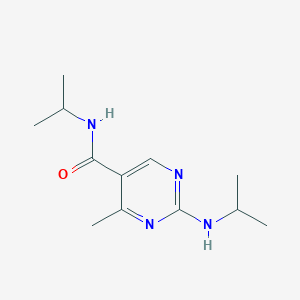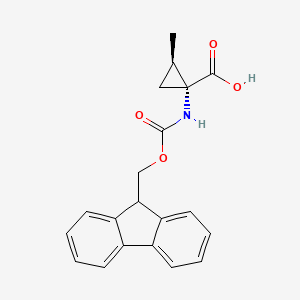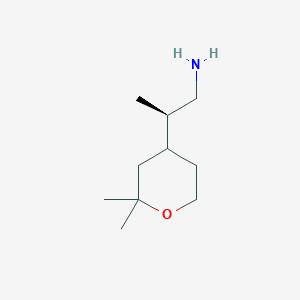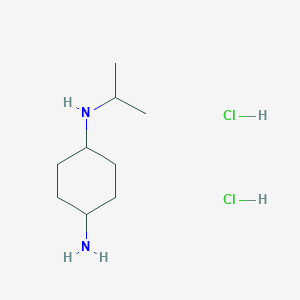
N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-2-propanimine” is a compound with the molecular formula C6H13N . It’s an organic compound that’s used in various chemical reactions .
Synthesis Analysis
“N-isopropyl-2-propanimine” can be formed via the reaction of acetone with isopropylamine . This reaction requires an acid catalyst and is an equilibrium as the water and imine react to form the starting materials .
Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-propanimine” consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . The average mass of this compound is 99.174 Da, and its mono-isotopic mass is 99.104797 Da .
Chemical Reactions Analysis
“N-isopropyl-2-propanimine” exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .
Physical And Chemical Properties Analysis
“N-isopropyl-2-propanimine” is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . The compound has a density of 688 mg/mL .
Applications De Recherche Scientifique
Synthesis of Complexes
The compound has been used in the synthesis of N-isopropyl-2-(isopropylamino)troponiminate complexes of lithium and calcium . The lithium atoms in these compounds occupy positions above and below the plane of the aminotroponiminate ligand .
Absorbents for CO2 Capture
N-isopropyl-2-propanamine+alkanol (C1-C3) systems, which are related to the compound , are potential absorbents for CO2 capture . Density, viscosity, and ultrasonic speed data for these systems were measured at different temperatures and pressures .
Preparation of Group 13 Derivatives
The compound has been reported to be used in the preparation of group 13 derivatives . This shows its potential in the synthesis of new materials and compounds.
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-N-propan-2-yl-2-(propan-2-ylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-7(2)14-11(17)10-6-13-12(15-8(3)4)16-9(10)5/h6-8H,1-5H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEDNKXWYWEPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC(C)C)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2865665.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)

![1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2865669.png)




![(Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2865675.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide](/img/structure/B2865678.png)